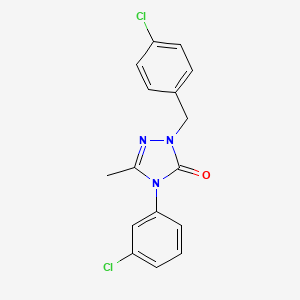
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been proposed that it exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been suggested that it may interact with various receptors, such as the CB1 receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic effects. It has also been found to exhibit herbicidal activity in plant studies. In addition, it has been found to exhibit fluorescent properties, making it a potential candidate for the development of new sensors and probes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and analgesic effects, herbicidal activity, and fluorescent properties, making it a versatile compound. However, one of the limitations of using 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its relatively low solubility in water, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the future directions is to further investigate its mechanism of action and its interactions with various receptors and signaling pathways. Another future direction is to explore its potential applications in the development of new drugs, herbicides, and sensors. Additionally, further studies are needed to investigate its toxicity and safety profile.
Synthesemethoden
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through various methods, including the reaction of 5-bromo-1H-pyrazole with 2,2,2-trifluoroethylamine. This reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The product is obtained through a purification process, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In the field of agriculture, it has been found to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In the field of material sciences, it has been found to exhibit fluorescent properties, making it a potential candidate for the development of new sensors and probes.
Eigenschaften
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-4-1-2-10-11(4)3-5(7,8)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFXQQOBRWIUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2619695.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2619696.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2619698.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2619699.png)
![(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2619700.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2619704.png)




![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)